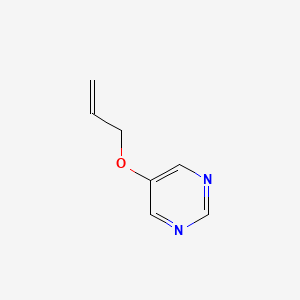![molecular formula C9H14O6 B8640374 6-(1,2-dihydroxyethyl)-2,2-dimethyl-6,6a-dihydro-3aH-furo[3,4-d][1,3]dioxol-4-one](/img/structure/B8640374.png)
6-(1,2-dihydroxyethyl)-2,2-dimethyl-6,6a-dihydro-3aH-furo[3,4-d][1,3]dioxol-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
6-(1,2-dihydroxyethyl)-2,2-dimethyl-6,6a-dihydro-3aH-furo[3,4-d][1,3]dioxol-4-one: is a chemical compound with the molecular formula C8H12O5. It is a derivative of L-gulonic acid and is commonly used in organic synthesis. This compound is notable for its role in the synthesis of various biochemical compounds, including C-nucleosides and GABA analogs .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 6-(1,2-dihydroxyethyl)-2,2-dimethyl-6,6a-dihydro-3aH-furo[3,4-d][1,3]dioxol-4-one typically involves the protection of hydroxyl groups in L-gulonic acid using isopropylidene groups. This process can be achieved through the reaction of L-gulonic acid with acetone in the presence of an acid catalyst .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves the use of acetone and an acid catalyst under controlled temperature and pressure conditions .
化学反応の分析
Types of Reactions: 6-(1,2-dihydroxyethyl)-2,2-dimethyl-6,6a-dihydro-3aH-furo[3,4-d][1,3]dioxol-4-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form 2-keto derivatives.
Reduction: It can be reduced to form alcohol derivatives.
Substitution: The isopropylidene groups can be substituted with other protective groups or functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve the use of acids or bases as catalysts.
Major Products:
Oxidation: 2,3:4,6-Di-O-isopropylidene-2-keto-L-gulonic acid.
Reduction: Alcohol derivatives of L-gulonic acid.
Substitution: Various substituted derivatives depending on the reagents used.
科学的研究の応用
6-(1,2-dihydroxyethyl)-2,2-dimethyl-6,6a-dihydro-3aH-furo[3,4-d][1,3]dioxol-4-one has several scientific research applications:
作用機序
The mechanism of action of 6-(1,2-dihydroxyethyl)-2,2-dimethyl-6,6a-dihydro-3aH-furo[3,4-d][1,3]dioxol-4-one involves its role as a precursor in biochemical synthesis. It undergoes various chemical transformations to form active compounds that interact with molecular targets and pathways. For example, in the synthesis of C-nucleosides, it forms intermediates that are incorporated into nucleic acids, affecting their structure and function .
類似化合物との比較
- 2,3-O-Isopropylidene-D-ribonic acid-1,4-lactone
- 5,6-O-Isopropylidene-L-gulonic acid-γ-lactone
- 2,3:4,6-Di-O-isopropylidene-2-keto-L-gulonic acid
Uniqueness: 6-(1,2-dihydroxyethyl)-2,2-dimethyl-6,6a-dihydro-3aH-furo[3,4-d][1,3]dioxol-4-one is unique due to its specific isopropylidene protection pattern, which provides stability and reactivity in various synthetic applications. Its ability to form a wide range of derivatives makes it a versatile compound in organic synthesis .
特性
分子式 |
C9H14O6 |
|---|---|
分子量 |
218.20 g/mol |
IUPAC名 |
6-(1,2-dihydroxyethyl)-2,2-dimethyl-6,6a-dihydro-3aH-furo[3,4-d][1,3]dioxol-4-one |
InChI |
InChI=1S/C9H14O6/c1-9(2)14-6-5(4(11)3-10)13-8(12)7(6)15-9/h4-7,10-11H,3H2,1-2H3 |
InChIキー |
SSSBRIPVSPUGBC-UHFFFAOYSA-N |
正規SMILES |
CC1(OC2C(O1)C(=O)OC2C(CO)O)C |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![n-Phenyl-1h-pyrrolo[2,3-b]pyridin-5-amine](/img/structure/B8640302.png)










![[2-(Ethenyloxy)ethoxy]benzene](/img/structure/B8640408.png)
